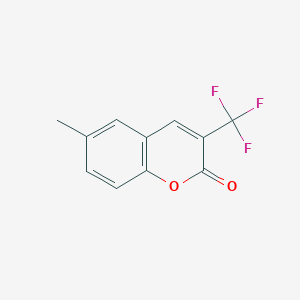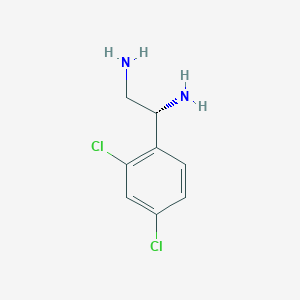![molecular formula C8H8N2O2 B13038553 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate](/img/structure/B13038553.png)
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a pyridine ring fused to a pyrrole ring, with an aldehyde group at the 6-position and a hydrate form. Its molecular formula is C8H6N2O·H2O.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate can be achieved through various synthetic routes. One common method involves the modification of Madelung and Fischer syntheses of indoles. This typically includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of pyrrole with acyl (bromo)acetylenes.
Cyclization: The resulting intermediate undergoes intramolecular cyclization, often catalyzed by bases such as cesium carbonate in dimethyl sulfoxide (DMSO).
Aldehyde Introduction: The aldehyde group is introduced at the 6-position through formylation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or nitro groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.
Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate exerts its effects is primarily through the inhibition of specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s tyrosine kinase domain, preventing the phosphorylation and activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition can lead to reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate can be compared with other similar compounds, such as:
1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde: Similar structure but different positioning of the pyridine ring.
1H-Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring instead of a pyrrole ring.
7-Azaindole: Another heterocyclic compound with a fused pyridine and pyrrole ring but without the aldehyde group.
The uniqueness of this compound lies in its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H8N2O2 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde;hydrate |
InChI |
InChI=1S/C8H6N2O.H2O/c11-5-7-2-1-6-3-4-9-8(6)10-7;/h1-5H,(H,9,10);1H2 |
InChI-Schlüssel |
LRBWRWOZKMFVSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1C=CN2)C=O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13038472.png)
![6-Phenylimidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13038487.png)
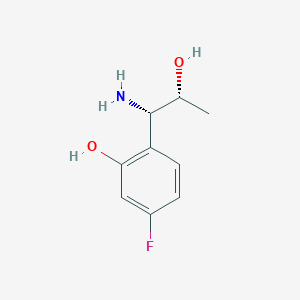

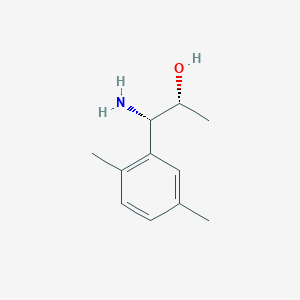
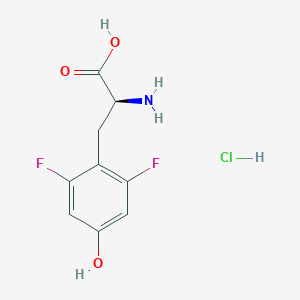
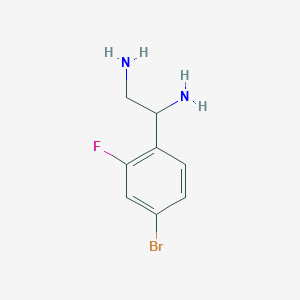
![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B13038521.png)
